Dronedarone N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

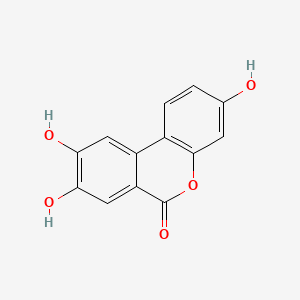

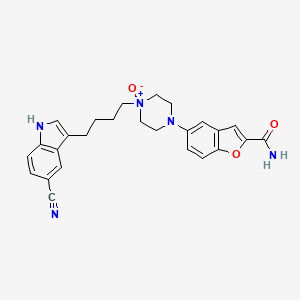

Dronedarone N-Oxide is a chemical compound with the molecular formula C31H44N2O6S and a molecular weight of 572.8 . It is also known as N-butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine oxide . Dronedarone is used to lower the chance of hospitalization for atrial fibrillation (heart rhythm problems) in patients who currently have a normal heart rhythm and have had certain types of atrial fibrillation (paroxysmal or persistent) in the past .

Synthesis Analysis

The synthesis of Dronedarone involves a convergent process, with the key steps being the construction of a benzofuran skeleton by iodocyclization and the carbonylative Suzuki–Miyaura cross-coupling for biaryl ketone formation .Molecular Structure Analysis

The molecular structure of Dronedarone N-Oxide includes a benzofuran skeleton, which is constructed by iodocyclization . The protective effect of Dronedarone on the structure and mechanical properties of the aorta in hypertensive rats has been studied .Chemical Reactions Analysis

Dronedarone N-Oxide is involved in various chemical reactions. The key steps in its synthesis are the construction of a benzofuran skeleton by iodocyclization and the carbonylative Suzuki–Miyaura cross-coupling for biaryl ketone formation .科学的研究の応用

1. Cardiovascular Research

Overview:

Dronedarone N-Oxide (DNO) is a derivative of dronedarone, a benzofuran compound developed for the treatment of atrial fibrillation (AF). While dronedarone itself has been studied extensively, DNO offers a novel avenue for research.

Summary:

In cardiovascular research, DNO has been investigated for its antiarrhythmic properties. Researchers have explored its effects on AF burden, cardiovascular hospitalizations, and proarrhythmia risk. Studies have shown that DNO significantly reduces AF burden and hospitalizations in patients with paroxysmal or persistent AF .

Experimental Procedures:

Results:

2. Transdermal Drug Delivery

Overview:

DNO’s poor oral absorption and limited bioavailability have prompted research into alternative delivery methods.

Summary:

Researchers have explored transdermal delivery of DNO using bilosomal gel formulations. Bilosomes enhance permeability, allowing DNO to bypass the gastrointestinal tract and directly enter the bloodstream. This approach aims to improve bioavailability and therapeutic efficacy .

Experimental Procedures:

Results:

3. Drug Interactions

Overview:

Understanding DNO’s interactions with other drugs is crucial for safe clinical use.

Summary:

Researchers have investigated DNO’s interactions with direct oral anticoagulants (DOACs) like apixaban and edoxaban. Real-world data suggest no significant safety risks for these combinations. However, PK interactions with digoxin require careful consideration .

Experimental Procedures:

Results:

特性

CAS番号 |

1638586-56-7 |

|---|---|

製品名 |

Dronedarone N-Oxide |

分子式 |

C31H44N2O6S |

分子量 |

572.761 |

IUPAC名 |

N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |

InChI |

InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |

InChIキー |

SHUKZDYKOJVYRH-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |

同義語 |

N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)